

# Pro-Cognitive Effects of Amdiglurax: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OM-189    |           |
| Cat. No.:            | B15577346 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-cognitive effects of Amdiglurax (formerly NSI-189, ALTO-100) with two other notable cognitive-enhancing agents, Vortioxetine and Modafinil. The information is compiled from preclinical and clinical trial data to offer an objective overview for the scientific community.

# Introduction to Amdiglurax and Comparator Compounds

Amdiglurax is an investigational small molecule being developed for major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD). Its primary interest in the context of cognitive enhancement stems from its proposed novel mechanism of action: the indirect modulation of brain-derived neurotrophic factor (BDNF) signaling and stimulation of hippocampal neurogenesis. Clinical trials have reported pro-cognitive effects even in the absence of a primary antidepressant effect.

Vortioxetine is an antidepressant with a multimodal mechanism of action, primarily targeting the serotonin system.[1] It has demonstrated pro-cognitive effects in patients with MDD, which are believed to be partly independent of its antidepressant action.

Modafinil is a wakefulness-promoting agent used to treat sleep disorders. It is also used offlabel as a cognitive enhancer. Its mechanism of action is thought to involve the modulation of



dopamine and norepinephrine neurotransmission.[2]

### **Mechanism of Action**

The distinct mechanisms of action of these three compounds likely underlie their different profiles of cognitive enhancement.

### **Amdiglurax: Neurogenesis and Synaptic Plasticity**

Amdiglurax's pro-cognitive effects are hypothesized to result from its influence on neurotrophic pathways. It is believed to indirectly enhance the signaling of Brain-Derived Neurotrophic Factor (BDNF) through its receptor, Tropomyosin receptor kinase B (TrkB). This signaling cascade is crucial for neuronal survival, differentiation, and synaptic plasticity, particularly in the hippocampus, a brain region vital for learning and memory. Preclinical studies have shown that Amdiglurax can increase hippocampal volume in rodents.



Click to download full resolution via product page

Amdiglurax's Proposed Mechanism of Action.

## **Vortioxetine: Multimodal Serotonergic Activity**

Vortioxetine's cognitive benefits are attributed to its complex interaction with multiple serotonin (5-HT) receptors, in addition to its inhibition of the serotonin transporter (SERT). It acts as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[1] This multimodal action is thought to modulate the release of several neurotransmitters, including acetylcholine, norepinephrine, dopamine, and glutamate, which are implicated in cognitive processes.





Click to download full resolution via product page

Vortioxetine's Multimodal Mechanism of Action.

### **Modafinil: Dopaminergic and Noradrenergic Modulation**

Modafinil's primary mechanism for cognitive enhancement is believed to be its action as a weak dopamine reuptake inhibitor.[2] By blocking the dopamine transporter (DAT), it increases the levels of dopamine in the synapse. It also appears to have effects on the norepinephrine system. These actions in brain regions associated with wakefulness, attention, and executive function are thought to underlie its pro-cognitive effects.





Click to download full resolution via product page

Modafinil's Mechanism of Action.

# **Preclinical and Clinical Data Comparison**

The following tables summarize the available quantitative data on the pro-cognitive effects of Amdiglurax, Vortioxetine, and Modafinil. It is important to note that these data are from separate studies with different patient populations and methodologies, so direct comparisons should be made with caution.

# Amdiglurax (NSI-189) - Clinical Trial Data in MDD



| Cognitive<br>Domain   | Assessment<br>Tool | Dosage    | Result vs.<br>Placebo          | Study                          |
|-----------------------|--------------------|-----------|--------------------------------|--------------------------------|
| Memory                | CogScreen          | 40 mg/day | Cohen's d =<br>1.12, p = 0.002 | Fava et al.<br>(Phase 2)[3][4] |
| Working Memory        | CogScreen          | 40 mg/day | Cohen's d = 0.81, p = 0.020    | Fava et al.<br>(Phase 2)[3][4] |
| Executive<br>Function | CogScreen          | 40 mg/day | Cohen's d = 0.66, p = 0.048    | Fava et al.<br>(Phase 2)[3][4] |

# **Vortioxetine - Clinical Trial Data in MDD**



| Cognitive<br>Domain                  | Assessment<br>Tool                          | Dosage         | Result vs.<br>Placebo                               | Study                                                    |
|--------------------------------------|---------------------------------------------|----------------|-----------------------------------------------------|----------------------------------------------------------|
| Processing Speed, Executive Function | Digit Symbol<br>Substitution Test<br>(DSST) | 10-20 mg/day   | Statistically significant improvement (p < 0.05)    | CONNECT<br>Study[5][6]                                   |
| Composite Cognition Score            | DSST & RAVLT                                | 10 mg/day      | Mean difference<br>= 0.36 (p <<br>0.0001)           | FOCUS Study[7]                                           |
| Composite Cognition Score            | DSST & RAVLT                                | 20 mg/day      | Mean difference<br>= 0.33 (p <<br>0.0001)           | FOCUS Study[7]                                           |
| Executive<br>Function                | Composite Z-<br>score                       | 10 & 20 mg/day | Standardized effect sizes = 0.35 to 0.49 (p < 0.01) | McIntyre et al.<br>(Post-hoc<br>analysis of<br>FOCUS)[8] |
| Memory                               | Composite Z-<br>score                       | 10 mg/day      | Standardized<br>effect size = 0.31<br>(p = 0.0036)  | McIntyre et al. (Post-hoc analysis of FOCUS)[8]          |
| Memory                               | Composite Z-<br>score                       | 20 mg/day      | Standardized<br>effect size = 0.22<br>(p = 0.0349)  | McIntyre et al. (Post-hoc analysis of FOCUS)[8]          |

RAVLT: Rey Auditory Verbal Learning Test

# Modafinil - Clinical Trial Data in Healthy, Non-Sleep-Deprived Adults



| Cognitive<br>Domain                                                                         | Assessment<br>Tool                  | Dosage             | Result vs.<br>Placebo                                    | Study                                                                               |
|---------------------------------------------------------------------------------------------|-------------------------------------|--------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------|
| Digit Span, Visual Pattern Recognition Memory, Spatial Planning, Stop- Signal Reaction Time | Neuropsychologi<br>cal Test Battery | 100 mg & 200<br>mg | Significant<br>enhancement                               | Turner et al.<br>(2003)[9][10]                                                      |
| Working Memory, Impulse Control, Vigilance, Sustained Attention                             | Various<br>Cognitive Tests          | Not specified      | Evidence for enhancement                                 | Baranski et al.<br>(2004), Randall<br>et al. (2003),<br>Turner et al.<br>(2003)[11] |
| Overall Cognition                                                                           | Meta-analysis of<br>19 trials       | 100 mg & 200<br>mg | Small but<br>significant effect<br>(Hedges' g =<br>0.10) | Kredlow et al.<br>(2019)[12]                                                        |

# Experimental Protocols Amdiglurax (NSI-189) Phase 2 Study in MDD (NCT02695472)

- Study Design: A Phase 2, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.[4][13]
- Participants: 220 outpatients with a diagnosis of recurrent Major Depressive Disorder.[3][4]
  Key inclusion criteria included a Montgomery-Åsberg Depression Rating Scale (MADRS)
  score of ≥ 20.[13] Patients who had failed to respond to more than two adequate
  antidepressant trials in the current episode were excluded.[13]
- Intervention: Patients were randomized to receive NSI-189 40 mg/day, NSI-189 80 mg/day (administered as 40 mg twice daily), or placebo for 12 weeks.[4][13]



 Cognitive Assessment: Cognitive function was assessed using the CogScreen computerized test battery.[3][4] The CogScreen battery includes subtests that measure attention, memory, visual-perceptual skills, sequencing, logical problem-solving, reaction time, and executive functions.[14][15][16][17]



Click to download full resolution via product page

Amdiglurax Phase 2 Clinical Trial Workflow.

### **Vortioxetine FOCUS and CONNECT Studies in MDD**

- Study Design: Randomized, double-blind, placebo-controlled, 8-week studies.[5][7] The CONNECT study also included an active reference arm (duloxetine).[5]
- Participants: Adults with recurrent moderate-to-severe MDD.[7][18]



- Intervention: Patients were randomized to receive fixed doses of vortioxetine (10 mg/day or 20 mg/day) or placebo.[7]
- Cognitive Assessment: A battery of objective neuropsychological tests was used, with the
  primary outcome in the FOCUS study being a composite score of the Digit Symbol
  Substitution Test (DSST) and the Rey Auditory Verbal Learning Test (RAVLT).[7] The
  CONNECT study's primary endpoint was the change from baseline on the DSST.[5] Other
  tests included the Trail Making Test A/B and the Stroop Test.[18]

## **Modafinil Studies in Healthy Adults**

- Study Design: Typically randomized, double-blind, placebo-controlled, crossover or parallel-group designs with single-dose administration.
- Participants: Healthy, non-sleep-deprived adult volunteers.
- Intervention: Single oral doses of modafinil (commonly 100 mg or 200 mg) or placebo.[9]
- Cognitive Assessment: A variety of neuropsychological tests are used across studies to assess domains such as attention (e.g., Stop-Signal Reaction Time), memory (e.g., Digit Span, Visual Pattern Recognition), and executive function (e.g., Spatial Planning).[9][10]

# **Summary and Future Directions**

Amdiglurax has demonstrated promising pro-cognitive effects in clinical trials, particularly in the domains of memory and executive function. Its unique neurogenic mechanism of action sets it apart from other cognitive enhancers. Vortioxetine also shows consistent, albeit modest, procognitive benefits in patients with MDD through its multimodal serotonergic activity. Modafinil appears to be effective in enhancing attention and executive functions, especially in situations of high cognitive demand, through its dopaminergic and noradrenergic actions.

A direct comparative clinical trial would be necessary to definitively establish the relative efficacy and specific cognitive profiles of these agents. Future research on Amdiglurax should aim to further elucidate its precise molecular targets and signaling pathways. Additionally, identifying biomarkers to predict which patient populations are most likely to respond to the procognitive effects of Amdiglurax, as is being explored with cognitive biomarkers, will be crucial for its future development and potential clinical application.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. psychscenehub.com [psychscenehub.com]
- 2. Mechanisms of modafinil: A review of current research PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. takeda.com [takeda.com]
- 6. CONNECT trial: cognitive performance in adult patients treated with Vortioxetine for major depressive disorder Xagena [xagena.it]
- 7. A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cognitive enhancing effects of modafinil in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psychostimulants as cognitive enhancers the evidence for the use and abuse of smart drugs | ACNR [acnr.co.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cogscreen.com [cogscreen.com]
- 16. De la Rosa Research Details [delarosaresearch.com]
- 17. apps.dtic.mil [apps.dtic.mil]



- 18. Efficacy of Vortioxetine on Cognitive Functioning in Working Patients With Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pro-Cognitive Effects of Amdiglurax: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577346#validating-the-pro-cognitive-effects-of-amdiglurax]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com